1-(Piperidin-3-YL)but-3-EN-1-one
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Overview
Description
1-(Piperidin-3-YL)but-3-EN-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-YL)but-3-EN-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with but-3-en-1-one under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-YL)but-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-3-YL)but-3-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-(Piperidin-3-YL)but-3-EN-1-one.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Quinoline: A bicyclic compound containing a benzene ring fused to a pyridine ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-piperidin-3-ylbut-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2,8,10H,1,3-7H2 |
InChI Key |
OKWIHLFHIFLPBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1CCCNC1 |
Origin of Product |
United States |
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